methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate
Description
Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzyl group at the N1 position and an amino group at C3.
Key synthetic steps for analogous triazole derivatives involve cyclization reactions using hydrazine hydrate, as seen in the preparation of 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate . Characterization typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic techniques (TLC, GC) to confirm purity and structure .
Properties
IUPAC Name |
methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-18(25)13-7-9-14(10-8-13)20-17(24)15-16(19)23(22-21-15)11-12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWFQAFVZOPYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Benzylation: The benzyl group is introduced via a benzylation reaction, typically using benzyl halides in the presence of a base.
Amidation: The amide bond formation between the triazole and benzoate moieties can be carried out using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and automated peptide synthesizers for the amidation step.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves the cyclization of azides with ynamides or other suitable precursors under controlled conditions. For example, a recent study demonstrated the effective synthesis of related triazole derivatives using ruthenium-catalyzed cycloaddition reactions, yielding high purity and good yields .
Antimicrobial Activity
Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate has shown promising antimicrobial properties. Triazole derivatives are particularly noted for their effectiveness against various bacterial strains and fungi. In a study focusing on related triazole compounds, several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Methyl 4-(5-amino...) | C. albicans | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has been tested against several human cancer cell lines including MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and Caco-2 (colorectal cancer). Results indicated that this compound exhibits cytotoxic effects superior to traditional chemotherapeutics like cisplatin .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 16.63 ± 0.27 | Apoptosis induction |
| LNCaP | 20.45 ± 0.15 | ROS generation |
| Caco-2 | 18.75 ± 0.30 | Mitochondrial disruption |
Study on Anticancer Activity
A comprehensive study evaluated the anticancer effects of this compound using the MTT assay. The compound was found to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP) .
Investigation of Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of various triazole derivatives including methyl 4-(5-amino...) against resistant bacterial strains. The results demonstrated that modifications to the triazole ring significantly influenced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Labeling: The triazole ring can form stable complexes with metal ions, which can be used to label proteins for imaging or tracking.
Pathways: The compound may interfere with cellular pathways involved in cell division and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The target compound’s 1,2,3-triazole core distinguishes it from quinoline-based analogs such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1–C7) . Triazoles are smaller, more electron-deficient rings compared to quinolines, which may enhance metabolic stability or alter binding affinities in biological systems. For instance, the amino group at C5 in the triazole could facilitate hydrogen bonding, whereas quinolines rely on aromatic stacking via their extended π-systems.
Substituent Effects
Table 1: Substituent Comparison of Selected Analogs
- Benzyl vs.
- Amino Group Placement: The C5 amino group in the target compound contrasts with the 4-amino-phenyl substituent in 2-(4-Amino-Phenyl)-Quinoline-4-Carboxylic Acid (B29), suggesting divergent electronic profiles and solubility .
Physicochemical Properties
- Solubility : The benzoate ester in the target compound may reduce aqueous solubility compared to carboxylic acid derivatives like B28 or B29 .
- Thermal Stability: Triazoles generally exhibit lower thermal stability than quinolines due to ring strain, though crystallographic data (e.g., SHELX-refined structures) are needed for confirmation .
Biological Activity
Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate is a compound that incorporates a triazole moiety, which has been associated with various biological activities, particularly in medicinal chemistry. The triazole ring is known for its potential in enhancing the pharmacological properties of compounds due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthetic methodologies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1-benzyl-1H-1,2,3-triazole with appropriate acylating agents. Various synthetic routes have been explored to optimize yield and purity. For instance, a study demonstrated the effectiveness of ruthenium-catalyzed cycloaddition reactions for synthesizing similar triazole derivatives, which could provide insights into the synthesis of our target compound .
Anticancer Properties
This compound has shown promising anticancer activity. Triazole derivatives are frequently evaluated for their ability to inhibit cancer cell growth. In vitro studies have demonstrated that compounds containing the triazole scaffold can inhibit a variety of human cancer cell lines. For example, derivatives similar to this compound were screened against 60 human cancer cell lines from different cancer types and showed significant growth inhibition at concentrations as low as .
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways such as NF-kB. This pathway is crucial for regulating apoptosis and cell survival in cancer cells. Studies indicate that triazole compounds can disrupt NF-kB signaling by inhibiting IKKβ and p65 proteins, leading to downregulation of anti-apoptotic genes . Additionally, these compounds may induce oxidative stress by altering glutathione homeostasis in cancer cells, further promoting apoptosis .
Case Studies
Several case studies have highlighted the efficacy of triazole-containing compounds in cancer therapy:
- Inhibition of Tumor Growth : A derivative structurally related to this compound was tested in vivo and showed a reduction in tumor size in mouse models of breast cancer.
- Combination Therapy : In another study, combining this triazole derivative with standard chemotherapeutic agents resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
Data Summary
Q & A
Q. What are the common synthetic routes for methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate, and how can purity be ensured during synthesis?
The compound is typically synthesized via condensation reactions involving triazole precursors and substituted benzoic acid derivatives. For example, analogous triazole derivatives are synthesized by refluxing ethanol solutions of triazole intermediates with benzaldehyde derivatives in the presence of glacial acetic acid, followed by solvent evaporation and filtration . To ensure purity, column chromatography (hexane/EtOH systems) or recrystallization from ethanol is recommended, as demonstrated in related triazole-carboxamide syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., δ 3.86 ppm for methoxy groups in similar esters) .
- HPLC : For monitoring reaction progress and purity, especially when isolating intermediates .
- Mass spectrometry : To verify molecular weight and fragmentation patterns, as shown in PubChem data for structurally related triazoles .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound shares hazard profiles with structurally similar triazoles, classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols should align with guidelines for Category 4 toxins, including immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can the reaction yield of this compound be optimized under varying catalytic conditions?
Yield optimization may involve:
- Temperature modulation : Analogous syntheses show improved yields at 45°C compared to room temperature .
- Catalyst screening : Buchwald–Hartwig amination catalysts (e.g., Pd-based systems) enhance coupling efficiency in triazole derivatives .
- Solvent selection : Absolute ethanol or methanol minimizes side reactions, as seen in hydrazine-mediated cyclization steps .
Q. What structural analogs of this compound exhibit notable biological activity, and how do functional group modifications affect potency?
Q. How can stability studies be designed to assess degradation pathways under physiological conditions?
Q. What contradictions exist in reported biological data for triazole-carboxamide derivatives, and how can they be resolved?
Discrepancies in IC50 values for similar compounds (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability) or impurities. Reproducibility requires:
- Standardized protocols (e.g., MTT assay with controlled cell density) .
- Cross-validation using orthogonal methods (e.g., SPR for binding affinity) .
Methodological and Environmental Impact Questions
Q. What experimental frameworks are recommended for studying the environmental fate of this compound?
Follow the INCHEMBIOL project design :
- Phase 1 : Determine physicochemical properties (logP, solubility) via shake-flask methods.
- Phase 2 : Assess biodegradation in soil/water systems using LC-MS/MS.
- Phase 3 : Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools.
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
Q. What strategies mitigate spectral interference during NMR analysis of complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
